Pozanicline

Description

POZANICLINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

See also: Pozanicline Tartrate (active moiety of).

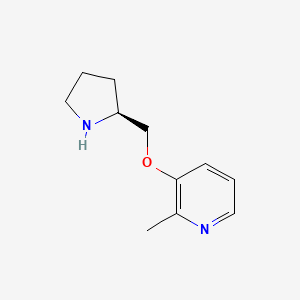

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIKLBSVVNSHF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167149 | |

| Record name | Pozanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161417-03-4 | |

| Record name | Pozanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161417-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pozanicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pozanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pozanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POZANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2002R563 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pozanicline on α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozanicline (ABT-089) is a selective partial agonist for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive processes, attention, and nicotine addiction.[1][2][3] This technical guide provides a comprehensive overview of Pozanicline's mechanism of action at the α4β2 nAChR, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and drug development professionals working on novel therapeutics targeting the cholinergic system.

Core Mechanism of Action at the α4β2 nAChR

Pozanicline exerts its effects by binding to and partially activating α4β2 nAChRs. As a partial agonist, it has a lower intrinsic efficacy compared to the endogenous full agonist, acetylcholine (ACh), or other full agonists like nicotine. This modulation of the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain, is believed to underlie its nootropic and neuroprotective properties.[2][3]

Binding Affinity

Pozanicline exhibits high and selective affinity for the α4β2 nAChR. Radioligand binding studies are the primary method for determining the binding affinity of a compound to its receptor.

Data Presentation: Binding Affinity of Pozanicline

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Pozanicline (ABT-089) | [3H]Cytisine | Rat brain homogenates | 16.7 | |

| Pozanicline (ABT-089) | [3H]Cytisine | Rat brain α4β2 nAChR | 17 |

Experimental Protocol: Radioligand Binding Assay

A detailed protocol for determining the binding affinity of a test compound like Pozanicline to α4β2 nAChRs in rat brain tissue is described below. This method is based on the competitive displacement of a radiolabeled ligand, such as [3H]cytisine.

Materials:

-

Rat brain tissue (e.g., cortex or thalamus, known to have high densities of α4β2 nAChRs)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

[3H]cytisine (specific activity ~30-60 Ci/mmol)

-

Unlabeled cytisine or nicotine (for determination of non-specific binding)

-

Test compound (Pozanicline) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [3H]cytisine at a final concentration near its Kd (e.g., 1-2 nM), and varying concentrations of the test compound (Pozanicline).

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled cytisine or nicotine (e.g., 100 µM).

-

Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization:

Radioligand Binding Assay Workflow

Functional Activity as a Partial Agonist

Pozanicline's partial agonism at α4β2 nAChRs is a defining feature of its pharmacological profile. This means it produces a submaximal response compared to a full agonist, even at saturating concentrations. This property is typically characterized using functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or ion flux assays in cell lines expressing the receptor.

Data Presentation: Functional Activity of Pozanicline

| Receptor Subtype | Assay | EC50 (µM) | Imax (% of Nicotine) | Reference |

| α4β2 | 86Rb+ efflux (thalamic synaptosomes) | - | 7-23 | |

| α4α5β2 | 86Rb+ efflux (thalamic synaptosomes) | - | High selectivity | |

| α6β2 (less sensitive) | [3H]Dopamine release (striatal synaptosomes) | 28 | 98 | |

| α6β2* (more sensitive) | [3H]Dopamine release (striatal synaptosomes) | 0.11 | 36 |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of Pozanicline's activity at human α4β2 nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α4 and β2 nAChR subunits

-

Oocyte Ringer's 2 (OR2) solution

-

Collagenase solution

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

Acetylcholine (ACh) and Pozanicline solutions at various concentrations

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat oocytes with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs encoding the human α4 and β2 subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Apply the full agonist, ACh, at a saturating concentration to determine the maximum current response (Imax).

-

Apply various concentrations of Pozanicline to the oocyte and record the evoked currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of Pozanicline.

-

Normalize the responses to the maximal current evoked by ACh.

-

Plot the normalized current as a function of the log concentration of Pozanicline to generate a concentration-response curve.

-

Fit the curve with a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (Imax as a percentage of the ACh response).

-

Mandatory Visualization:

Two-Electrode Voltage Clamp (TEVC) Experimental Workflow

Downstream Signaling and Functional Consequences

The partial agonism of Pozanicline at α4β2 nAChRs initiates a cascade of downstream events that are believed to contribute to its cognitive-enhancing effects.

Modulation of Neurotransmitter Release

Activation of presynaptic α4β2 nAChRs by Pozanicline leads to an influx of cations, primarily Na+ and Ca2+. The resulting membrane depolarization and increase in intracellular Ca2+ concentration facilitates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, in brain regions associated with cognition and reward, such as the prefrontal cortex, hippocampus, and striatum. The partial nature of Pozanicline's agonism is thought to provide a modulatory effect, enhancing neurotransmitter release to a degree that is beneficial for cognitive function without causing the overstimulation and subsequent desensitization that can occur with full agonists like nicotine.

Mandatory Visualization:

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Pozanicline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pozanicline, also known as ABT-089, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pozanicline, tailored for professionals in drug development and scientific research. It details a known synthetic route, purification protocols, and analytical characterization. Furthermore, this guide elucidates the intricate signaling pathways modulated by Pozanicline, offering a deeper understanding of its mechanism of action.

Chemical Synthesis of Pozanicline

The synthesis of Pozanicline, chemically named (S)-2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine, involves a multi-step process. A common approach utilizes readily available starting materials, 2-methyl-3-hydroxypyridine and (S)-(-)-N-Boc-2-pyrrolidinemethanol (Boc-L-Prolinol). The synthesis of the racemic mixture and subsequent resolution, as well as potential enantioselective routes, are discussed below.

Synthesis of Racemic Pozanicline and Chiral Resolution

A patented method for the synthesis of racemic Pozanicline involves the coupling of 2-methyl-3-hydroxypyridine with a protected prolinol derivative, followed by deprotection.

Experimental Protocol:

Step 1: Ether Formation

A mixture of 2-methyl-3-hydroxypyridine and an equimolar amount of a suitable base, such as sodium hydride, is stirred in an inert solvent like anhydrous dimethylformamide (DMF). To this solution, a protected (S)-2-(chloromethyl)pyrrolidine derivative is added, and the reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming the ether linkage.

Step 2: Deprotection

The protecting group on the pyrrolidine nitrogen is then removed. For instance, if a Boc protecting group is used, it can be cleaved under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final product.

Step 3: Chiral Resolution

The resulting racemic Pozanicline can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Enantioselective Synthesis

An enantioselective synthesis of (S)-Pozanicline is highly desirable to avoid the need for chiral resolution. A plausible approach involves the use of enantiopure (S)-(-)-N-Boc-2-pyrrolidinemethanol (Boc-L-Prolinol) as the chiral starting material.

Experimental Protocol:

Step 1: Activation of the Hydroxyl Group of Boc-L-Prolinol

The hydroxyl group of Boc-L-Prolinol is first converted into a good leaving group. This can be achieved by tosylation with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane.

Step 2: Nucleophilic Substitution

The sodium salt of 2-methyl-3-hydroxypyridine, prepared by reacting with a strong base like sodium hydride in an anhydrous solvent such as DMF, is then reacted with the tosylated Boc-L-Prolinol. This SN2 reaction proceeds with inversion of configuration if the chiral center were at the reaction site, but in this case, the stereocenter is preserved.

Step 3: Deprotection

The final step is the removal of the Boc protecting group under acidic conditions, for example, with hydrochloric acid in an appropriate solvent, to yield (S)-Pozanicline, typically as its hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: General enantioselective synthesis workflow for Pozanicline.

Purification of Pozanicline

The purification of Pozanicline is crucial to ensure high purity for research and potential clinical applications. The primary methods employed are flash column chromatography and preparative high-performance liquid chromatography (HPLC), followed by crystallization of a suitable salt form.

Flash Column Chromatography

Crude Pozanicline can be purified by flash column chromatography on silica gel.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is commonly used. A typical gradient might start with 100% DCM and gradually increase the percentage of MeOH to elute the more polar product. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent tailing of the amine product on the acidic silica gel.

-

Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-equilibrated silica gel column. The solvent gradient is then applied, and fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reverse-phase HPLC can be employed.

Experimental Protocol:

-

Stationary Phase: C18 silica gel.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure: The partially purified Pozanicline is dissolved in the mobile phase and injected onto the preparative HPLC column. The gradient is run, and fractions corresponding to the product peak are collected. The solvent is then removed under reduced pressure.

Crystallization

The final step in purification is often the crystallization of a salt form of Pozanicline, such as the dihydrochloride or tartrate salt, which typically have better stability and handling properties than the free base.

Experimental Protocol (for Dihydrochloride Salt):

The purified Pozanicline free base is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data and Characterization

| Parameter | Value/Method |

| Synthesis Yield | Reported yields for similar ether formation reactions can range from 60-80%. |

| Purity (HPLC) | >98% (typical for pharmaceutical-grade material) |

| ¹H NMR | Consistent with the structure of 2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine. |

| ¹³C NMR | Consistent with the structure of 2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine. |

| Mass Spectrometry (MS) | [M+H]⁺ calculated and found values should match. |

Note: Specific yield and spectroscopic data are highly dependent on the exact reaction conditions and should be determined experimentally.

Signaling Pathways of Pozanicline

Pozanicline exerts its effects primarily through the selective partial agonism of α4β2 nicotinic acetylcholine receptors. Activation of these ligand-gated ion channels leads to a cascade of downstream signaling events.

Ionotropic and Metabotropic Signaling

Upon binding of Pozanicline, the α4β2 nAChR undergoes a conformational change, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane and activation of voltage-gated ion channels, resulting in the release of various neurotransmitters, including dopamine, acetylcholine, glutamate, and GABA.

In addition to this direct ionotropic effect, α4β2 nAChR activation can also trigger metabotropic signaling cascades. One such pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a crucial role in cell survival and neuroprotection. Another identified pathway involves the activation of Src kinase, leading to the phosphorylation of Syk and subsequent activation of Phospholipase C γ1 (PLCγ1). This results in the production of diacylglycerol (DAG) and the activation of Protein Kinase C βII (PKCβII).

Neurotransmitter Modulation

The modulation of neurotransmitter release is a key aspect of Pozanicline's mechanism of action. The enhanced release of dopamine in brain regions like the nucleus accumbens is thought to contribute to its potential effects on cognition and attention. The interplay between the release of excitatory (glutamate, acetylcholine) and inhibitory (GABA) neurotransmitters results in a complex and nuanced modulation of neuronal circuits.

Signaling Pathway Diagram

The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target: A Technical Guide to the Structure-Activity Relationship of Pozanicline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozanicline (ABT-089) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2][3][4][5] Activation of these receptors modulates the release of several key neurotransmitters, including acetylcholine and dopamine, playing a crucial role in cognitive processes such as learning, memory, and attention. Consequently, the α4β2 nAChR has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD). Pozanicline itself has shown pro-cognitive effects in animal models and has been investigated in clinical trials for ADHD. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pozanicline derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel α4β2 nAChR modulators.

Core Structure and Pharmacophore

The core structure of Pozanicline consists of a 2-methyl-3-((S)-pyrrolidin-2-ylmethoxy)pyridine scaffold. The key pharmacophoric elements essential for its activity at α4β2 nAChRs include:

-

The Pyridine Ring: Acts as a hydrogen bond acceptor, interacting with the receptor's binding pocket.

-

The Pyrrolidine Ring: The basic nitrogen atom is crucial for the cation-π interaction with aromatic residues in the receptor binding site. The stereochemistry of the pyrrolidine ring is critical for optimal binding.

-

The Ether Linkage: Provides the correct spatial orientation for the pyridine and pyrrolidine moieties to interact with their respective binding subsites.

Structure-Activity Relationship of Pozanicline Derivatives

Systematic modifications of the Pozanicline scaffold have provided valuable insights into the structural requirements for high affinity and selectivity for the α4β2 nAChR. The following sections summarize the SAR based on modifications at different positions of the parent molecule.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring significantly influence the binding affinity and functional activity of Pozanicline derivatives.

| Compound | R1 | R2 | R3 | R4 | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh) |

| Pozanicline | H | CH3 | H | H | α4β2 | 16 | - | Partial Agonist |

| α6β2* | High Selectivity | Partial Agonist | ||||||

| α7 | Inactive | - | ||||||

| α3β4 | Inactive | - | ||||||

| Derivative 1 | Cl | CH3 | H | H | α4β2 | 5.2 | - | - |

| Derivative 2 | F | CH3 | H | H | α4β2 | 8.1 | - | - |

| Derivative 3 | Br | CH3 | H | H | α4β2 | 12.5 | - | - |

| Derivative 4 | H | H | H | H | α4β2 | 35.7 | - | - |

| Derivative 5 | H | CH3 | Cl | H | α4β2 | 28.4 | - | - |

Data compiled from various sources and may not be directly comparable due to different experimental conditions.

Key SAR Insights for Pyridine Ring Modifications:

-

Position 2: The methyl group in Pozanicline appears to be optimal for high affinity. Replacement with hydrogen (Derivative 4) leads to a decrease in affinity.

-

Position 5: Introduction of small electron-withdrawing groups like chlorine (Derivative 1) or fluorine (Derivative 2) can enhance binding affinity. Larger halogens like bromine (Derivative 3) are less favorable.

-

Position 6: Substitution at this position, for instance with a chlorine atom (Derivative 5), generally results in a decrease in binding affinity.

Modifications of the Pyrrolidine Ring

The pyrrolidine moiety is critical for the interaction with the nAChR. Modifications to this ring system have a profound impact on activity.

| Compound | Modification | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh) |

| Pozanicline | (S)-pyrrolidine | α4β2 | 16 | - | Partial Agonist |

| Derivative 6 | (R)-pyrrolidine | α4β2 | >1000 | - | - |

| Derivative 7 | N-Methyl-(S)-pyrrolidine | α4β2 | 25.1 | - | - |

| Derivative 8 | 3,4-dehydropyrrolidine | α4β2 | 4.8 | - | - |

| Derivative 9 | Azetidine | α4β2 | 152 | - | - |

| Derivative 10 | Piperidine | α4β2 | 289 | - | - |

Data compiled from various sources and may not be directly comparable due to different experimental conditions.

Key SAR Insights for Pyrrolidine Ring Modifications:

-

Stereochemistry: The (S)-configuration of the pyrrolidinylmethoxy group is essential for high-affinity binding. The (R)-enantiomer (Derivative 6) is significantly less active.

-

N-Substitution: N-methylation (Derivative 7) is tolerated but results in a slight decrease in affinity compared to the secondary amine of Pozanicline.

-

Ring Unsaturation: Introducing a double bond in the pyrrolidine ring (3,4-dehydropyrrolidine, Derivative 8) can lead to a significant increase in binding affinity, possibly by constraining the conformation of the ring.

-

Ring Size: Both smaller (azetidine, Derivative 9) and larger (piperidine, Derivative 10) rings are detrimental to binding affinity, highlighting the optimal fit of the five-membered pyrrolidine ring in the receptor's binding pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Pozanicline derivatives.

Radioligand Binding Assay for α4β2 nAChR

This assay is used to determine the binding affinity (Ki) of a compound for the α4β2 nAChR.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing human α4β2 nAChRs.

-

[³H]Cytisine (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Nicotine.

-

Test compounds (Pozanicline derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]Cytisine (final concentration ~1-2 nM), and 100 µL of cell membrane suspension (containing 50-100 µg of protein). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of nicotine solution.

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay for α4β2 nAChR

This assay measures the functional activity (agonist or antagonist) of compounds by quantifying the efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) through the ion channel of the nAChR upon activation.

Materials:

-

HEK-293 cells stably expressing human α4β2 nAChRs, cultured in 24-well plates.

-

Loading Buffer: Growth medium containing 1 µCi/mL ⁸⁶RbCl.

-

Assay Buffer: 10 mM HEPES, 140 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM glucose, pH 7.4.

-

Stimulation Buffer: Assay buffer containing the test compound (agonist) or a known agonist (e.g., acetylcholine) plus the test compound (antagonist).

-

Stop Solution: Ice-cold assay buffer.

-

Scintillation counter.

Procedure:

-

Cell Loading: Incubate the cells with loading buffer for 4-16 hours at 37°C to allow for the uptake of ⁸⁶Rb⁺.

-

Washing: Aspirate the loading buffer and wash the cells four times with 1 mL of assay buffer to remove extracellular ⁸⁶Rb⁺.

-

Basal Efflux: Add 1 mL of assay buffer and incubate for 2-5 minutes to measure basal efflux. Collect the supernatant.

-

Stimulated Efflux: Add 1 mL of stimulation buffer and incubate for 2-5 minutes. Collect the supernatant.

-

Cell Lysis: Lyse the cells with 1 mL of 0.1 M NaOH or 1% SDS to determine the amount of ⁸⁶Rb⁺ remaining in the cells.

-

Scintillation Counting: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. For agonists, plot the percentage of efflux against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal efficacy). For antagonists, co-apply with a fixed concentration of a known agonist and determine the IC₅₀ for inhibition of the agonist response.

In Vivo Model: Novel Object Recognition (NOR) Test in Mice

The NOR test assesses a form of recognition memory, which is a cognitive domain often enhanced by α4β2 nAChR agonists.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.

-

Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the mouse.

-

A video camera mounted above the arena to record the sessions.

-

Video tracking software to analyze the animal's behavior.

Procedure:

-

Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for habituation to the new environment.

-

Familiarization/Training (Day 2): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes. The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

-

Test (Day 2, after an inter-trial interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploration of both the familiar and the novel object for 5 minutes.

-

Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory. The effects of Pozanicline derivatives on cognitive performance can be assessed by administering the compound prior to the familiarization phase.

Visualizations

Signaling Pathway of α4β2 nAChR Activation

Caption: Signaling pathway of α4β2 nAChR activation by a Pozanicline derivative.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Experimental Workflow for Whole-Cell Patch Clamp Electrophysiology

Caption: Workflow for whole-cell patch clamp electrophysiology to measure functional activity.

Conclusion

The structure-activity relationship of Pozanicline derivatives highlights the delicate balance of steric and electronic properties required for potent and selective modulation of the α4β2 nAChR. The 2-methyl-3-((S)-pyrrolidin-2-ylmethoxy)pyridine scaffold serves as a robust starting point for the design of novel cognitive enhancers. Key takeaways for future drug design efforts include the importance of the (S)-stereochemistry of the pyrrolidine ring, the potential for affinity enhancement through specific substitutions on the pyridine ring, and the detrimental effect of altering the size of the saturated heterocyclic ring. The experimental protocols detailed herein provide a solid foundation for the comprehensive evaluation of new chemical entities targeting the α4β2 nAChR. Continued exploration of the chemical space around the Pozanicline core, guided by the SAR principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a variety of CNS disorders.

References

- 1. Pozanicline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pozanicline | C11H16N2O | CID 178052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pozanicline for the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Pozanicline's Binding Affinity for nAChR Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozanicline (also known as ABT-089) is a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist that has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[1][2][3] Its mechanism of action is centered on its differential binding affinity and functional activity at various nAChR subtypes, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. This technical guide provides an in-depth overview of pozanicline's binding profile, detailed experimental protocols for assessing its affinity, and a visualization of the associated signaling pathways.

Data Presentation: Pozanicline Binding Affinity and Functional Activity

The following tables summarize the quantitative data on pozanicline's binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.

Table 1: Binding Affinity of Pozanicline for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [3H]cytisine | Rat brain | 16.7 | [4][5] |

| α4β2 | Not Specified | Not Specified | 16 |

Note: The asterisk () indicates that the exact subunit stoichiometry is not specified and may represent a mixed population of receptors.*

Table 2: Functional Activity of Pozanicline at nAChR Subtypes

| nAChR Subtype | Assay | Efficacy (% of Nicotine) | EC50 (µM) | Reference |

| α4β2 | Neurotransmitter Release | 7-23% | Not Specified | |

| α4α5β2 | Neurotransmitter Release | High Selectivity | Not Specified | |

| α6β2 (less sensitive) | [3H]Dopamine Release | 98% | 28.1 | |

| α6β2* (more sensitive) | [3H]Dopamine Release | 36% | 0.11 | |

| α3β4* | [3H]Acetylcholine Release | No significant agonist or antagonist activity at ≤ 300 µM | Not Applicable |

Experimental Protocols

The determination of pozanicline's binding affinity and functional activity relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive Binding)

This method quantifies the affinity of a test compound (pozanicline) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibitory constant (Ki) of pozanicline for specific nAChR subtypes.

Materials:

-

Receptor Source: Membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2*).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]cytisine for α4β2* nAChRs).

-

Test Compound: Pozanicline (ABT-089) at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine).

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition: Receptor membranes, radioligand, and varying concentrations of pozanicline.

-

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification:

-

Place the filters into scintillation vials and add a scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pozanicline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of pozanicline that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Pozanicline: A Review of its Pharmacokinetics and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pozanicline (ABT-089) is a novel neuronal nicotinic receptor (NNR) agonist that was investigated for the treatment of cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease. As a selective partial agonist for the α4β2 NNR subtype, it showed promise in preclinical and early clinical development. However, the development of Pozanicline was discontinued after Phase 2 clinical trials, and as a result, detailed in vivo pharmacokinetic and metabolism data are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacological properties of Pozanicline and addresses the limited information regarding its pharmacokinetics and metabolism. In the absence of specific data, this document also outlines typical experimental protocols for in vivo pharmacokinetic studies and proposes a hypothetical metabolic pathway based on its chemical structure.

Introduction

Pozanicline was developed by Abbott Laboratories with the aim of providing a therapeutic agent with nootropic and neuroprotective effects.[1] It demonstrated high binding affinity and selectivity for the α4β2 nicotinic acetylcholine receptors and partial agonism at the α6β2 subtype.[1] Notably, it did not show significant activity at the α7 and α3β4 subtypes, which are often associated with the adverse effects of nicotine.[1] Animal studies suggested its potential utility in treating ADHD, and initial human trials showed some efficacy for this indication.[1] Despite its promising pharmacological profile, including reports of improved oral bioavailability and a favorable side effect profile compared to nicotine, the development of Pozanicline was ultimately terminated.[2]

Pharmacodynamics and Mechanism of Action

Pozanicline acts as a selective modulator of neuronal nicotinic receptors (NNRs), which are crucial in modulating the release of various neurotransmitters, including acetylcholine and dopamine. Its primary mechanism of action is as a partial agonist at the α4β2 NNR subtype. In vitro functional assays have demonstrated that Pozanicline can exhibit a range of activities, including agonism, partial agonism, and antagonism, depending on the specific NNR subtype and the experimental conditions. For instance, it was found to be as potent and efficacious as nicotine in stimulating the release of acetylcholine from hippocampal synaptosomes.

In Vivo Pharmacokinetics: A Data Gap

A thorough review of publicly available literature, including scientific publications and drug databases, reveals a significant lack of quantitative in vivo pharmacokinetic data for Pozanicline. Key parameters such as half-life, clearance, volume of distribution, and bioavailability in humans or preclinical species have not been published. The DrugBank entry for Pozanicline explicitly states that data on absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are "Not Available".

While some preclinical studies in rats and monkeys mention improved oral bioavailability relative to nicotine, specific values are not provided. The absence of this critical information is a major limitation in understanding the full clinical potential and the reasons for the discontinuation of Pozanicline's development.

Metabolism: A Hypothetical Pathway

Detailed in vivo metabolism studies for Pozanicline have not been published. However, based on its chemical structure, which features a pyridine ring and a pyrrolidine ring, a hypothetical metabolic pathway can be proposed. It is crucial to emphasize that the following is a theoretical projection and has not been experimentally verified for Pozanicline.

Potential metabolic transformations for Pozanicline could involve:

-

Oxidation: The pyridine and pyrrolidine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This could lead to the formation of N-oxides on either the pyridine or pyrrolidine nitrogen atoms, as well as hydroxylation at various positions on both ring systems.

-

N-dealkylation: Cleavage of the ether linkage is a possible metabolic route, although likely a minor one.

-

Conjugation: The hydroxylated metabolites could undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be readily excreted.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To determine the pharmacokinetic profile of a compound like Pozanicline, a series of in vivo studies in animals and humans are typically conducted. The following outlines a general experimental protocol for such a study.

Animal Pharmacokinetic Study Protocol

-

Animal Species: Typically, studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs or Cynomolgus monkeys).

-

Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of absolute bioavailability and key clearance parameters. The PO dose assesses oral absorption.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of the parent drug (and any major metabolites, if known) in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

Human Pharmacokinetic Study Protocol (Phase 1)

-

Study Population: Healthy volunteers are typically enrolled.

-

Study Design: A single ascending dose (SAD) study is often followed by a multiple ascending dose (MAD) study. This design allows for the assessment of safety, tolerability, and pharmacokinetics over a range of doses.

-

Dosing: The drug is administered orally, and in some cases, an IV microdose study might be conducted to determine absolute bioavailability.

-

Sampling: Blood and urine samples are collected at frequent intervals to measure the concentration of the parent drug and its metabolites.

-

Analysis: Similar to animal studies, LC-MS/MS is the standard for bioanalysis, and pharmacokinetic parameters are calculated using specialized software.

Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and a hypothetical metabolic pathway for Pozanicline.

References

In Vitro Pharmacological Profile of Pozanicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozanicline (also known as ABT-089) is a novel cholinergic agent that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Its mechanism of action centers on the selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacology of Pozanicline, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways to support further research and development efforts.

Data Presentation: Quantitative Pharmacology of Pozanicline

The following tables summarize the binding affinities and functional activities of Pozanicline at various nAChR subtypes.

Table 1: Binding Affinity of Pozanicline at Neuronal nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α4β2 | [³H]Cytisine | Rat Brain | 16 - 17 | [1][2][3] |

| α7 | [¹²⁵I]α-Bungarotoxin | - | >10,000 (Insignificant) | [1][4] |

| α1β1δγ (muscle-type) | [¹²⁵I]α-Bungarotoxin | - | >10,000 (Insignificant) | |

| α6β2 | - | - | High Selectivity | |

| α4α5β2 | - | - | High Selectivity |

Note: The α4β2 notation indicates a heterogeneous population of α4β2-containing receptors, which may include different stoichiometries and the presence of other subunits like α5.*

Table 2: Functional Activity of Pozanicline at Neuronal nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line/System | EC₅₀ (µM) | Eₘₐₓ (% of Nicotine) | Activity Type | Reference |

| α4β2 | ⁸⁶Rb⁺ Efflux / Electrophysiology | - | - | 7 - 23% | Partial Agonist | |

| α6β2 (high sensitivity) | [³H]Dopamine Release | Mouse Striatal Synaptosomes | 0.11 | 36% | Partial Agonist | |

| α6β2* (low sensitivity) | [³H]Dopamine Release | Mouse Striatal Synaptosomes | 28 | 98% | Agonist | |

| α3β4* (ganglionic) | ⁸⁶Rb⁺ Efflux | IMR-32 cells | 150 | - | Weak Agonist | |

| α3β4* | [³H]Acetylcholine Release | Interpeduncular Nucleus | >300 | No Agonist/Antagonist Activity | - | |

| α4α5β2 | - | Thalamus of α5(-/-) mice | - | High Selectivity | Partial Agonist |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacology of Pozanicline are described below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of Pozanicline for various nAChR subtypes.

Objective: To quantify the affinity of Pozanicline for specific nAChR subtypes by measuring its ability to displace a radiolabeled ligand.

Typical Protocol for α4β2 nAChR using [³H]Cytisine:*

-

Membrane Preparation:

-

Whole rat brain (or specific regions like the thalamus and cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of [³H]Cytisine (a high-affinity α4β2* nAChR ligand) with varying concentrations of Pozanicline (e.g., 0.1 nM to 10 µM).

-

The reaction mixture includes the prepared cell membranes in an appropriate assay buffer.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine or 1 mM carbachol).

-

-

Incubation and Filtration:

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Pozanicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Radioligand Binding Assay Workflow

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to measure the functional activity of Pozanicline (e.g., agonist, partial agonist, or antagonist effects) on nAChRs expressed in cell lines.

Objective: To measure ion channel currents evoked by Pozanicline and determine its potency (EC₅₀) and efficacy (Eₘₐₓ).

Typical Protocol using HEK-293 cells expressing human α4β2 nAChRs:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media.

-

Cells are stably or transiently transfected with the cDNAs encoding the desired nAChR subunits (e.g., human α4 and β2).

-

-

Recording Preparation:

-

A coverslip with adherent transfected cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, pH 7.2).

-

-

Whole-Cell Recording:

-

A gigaohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 to -80 mV.

-

-

Drug Application and Data Acquisition:

-

Pozanicline at various concentrations is rapidly applied to the cell using a perfusion system.

-

The resulting inward currents, carried by cations flowing through the activated nAChR channels, are recorded.

-

To determine partial agonist activity, the current evoked by a saturating concentration of Pozanicline is compared to the current evoked by a saturating concentration of a full agonist like nicotine or acetylcholine (ACh).

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the Pozanicline concentration.

-

The data are fitted to a sigmoidal dose-response equation to determine the EC₅₀ and Eₘₐₓ values.

-

Patch-Clamp Electrophysiology Workflow

Calcium Imaging Assays

Calcium imaging is a functional assay to measure the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) following nAChR activation, as many nAChR subtypes are permeable to Ca²⁺.

Objective: To measure Pozanicline-induced calcium influx and determine its functional potency.

Typical Protocol:

-

Cell Preparation and Dye Loading:

-

Cells expressing the nAChR of interest are plated on glass-bottom dishes.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubation in a physiological buffer for 30-60 minutes at 37°C.

-

-

Imaging:

-

The dish is mounted on an inverted fluorescence microscope equipped with a camera.

-

A baseline fluorescence is recorded before drug application.

-

-

Drug Application and Measurement:

-

Pozanicline is added to the bath, and changes in fluorescence intensity are recorded over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

-

Concentration-response curves are generated to determine the EC₅₀ for the calcium response.

-

Calcium Imaging Assay Workflow

Signaling Pathways

Activation of nAChRs by agonists like Pozanicline initiates a cascade of intracellular signaling events, primarily driven by cation influx (Na⁺ and Ca²⁺) through the receptor's ion channel.

Immediate Effects: Ion Influx and Neurotransmitter Release

The primary and most immediate consequence of Pozanicline binding to and activating an nAChR is the opening of the ion channel, leading to an influx of cations. This depolarization can trigger voltage-gated calcium channels (VGCCs), further increasing intracellular calcium. This elevation in calcium is a critical step in triggering the release of various neurotransmitters from presynaptic terminals. Pozanicline has been shown to be as potent and efficacious as nicotine in evoking acetylcholine release from hippocampal synaptosomes. Its activity at α6β2- and α4β2-containing receptors on dopaminergic neurons in the striatum leads to dopamine release. Furthermore, presynaptic nAChRs are known to modulate the release of GABA and glutamate.

Pozanicline-Mediated Neurotransmitter Release

Downstream Intracellular Signaling Cascades

The increase in intracellular calcium and other potential receptor-protein interactions can activate downstream second messenger systems, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.

PI3K/Akt Pathway: Activation of this pathway is often associated with neuroprotective effects. The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival.

PI3K/Akt Signaling Pathway

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and synaptic plasticity. Receptor activation can lead to the activation of a kinase cascade (Ras-Raf-MEK-ERK), ultimately resulting in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which can then translocate to the nucleus to regulate gene expression.

MAPK/ERK Signaling Pathway

Conclusion

The in vitro pharmacological profile of Pozanicline reveals it to be a selective partial agonist at α4β2-containing nAChRs, with notable selectivity for α6β2* and α4α5β2 subtypes. It exhibits weak activity at ganglionic α3β4* receptors and is largely inactive at α7 and muscle-type nAChRs. This distinct pharmacological profile, characterized by its subtype selectivity and partial agonism, likely underlies its observed cognitive-enhancing and neuroprotective effects with a favorable side-effect profile in preclinical and clinical studies. The detailed methodologies and pathway analyses provided in this guide offer a framework for the continued investigation of Pozanicline and the development of other selective nAChR modulators.

References

Pozanicline's Profile as a Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of Pozanicline (ABT-089) and its activity as a partial agonist at the α6β2* nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.

Introduction to Pozanicline and the α6β2* nAChR Target

Pozanicline is a novel cholinergic agent that has demonstrated selectivity for neuronal nicotinic acetylcholine receptor (nAChR) subtypes.[1][2] It acts as a partial agonist at α4β2* nAChRs and exhibits high selectivity for α6β2* and α4α5β2 nAChR subtypes.[1][2][3] The α6β2* nAChRs are of significant interest as they are prominently expressed on dopaminergic neurons, playing a crucial role in nicotine dependence and the modulation of dopamine release. The unique pharmacological profile of Pozanicline at this specific receptor subtype suggests its potential therapeutic utility in conditions such as nicotine addiction and cognitive deficits.

Quantitative Pharmacological Data

The partial agonist activity of Pozanicline at various nAChR subtypes has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data, allowing for a comparative analysis of Pozanicline's potency and efficacy.

Table 1: Binding Affinity of Pozanicline for nAChR Subtypes

| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) |

| Pozanicline (ABT-089) | α4β2* | Rat Brain | [³H]Cytisine | 16.7 |

| Pozanicline (ABT-089) | α4β2 | Rat Brain | [³H]Cytisine | 17 |

Note: The binding affinity for [³H]cytisine sites is predominantly representative of α4β2 nAChRs.*

Table 2: Functional Potency and Efficacy of Pozanicline at α6β2 and α4β2 nAChRs**

| Agonist | nAChR Subtype | Assay | Parameter | Value | Efficacy (% of Nicotine) |

| Pozanicline (ABT-089) | α6β2* (high sensitivity) | [³H]-Dopamine Release | EC₅₀ | 0.11 µM | 36% |

| Pozanicline (ABT-089) | α6β2* (low sensitivity) | [³H]-Dopamine Release | EC₅₀ | 28 µM | 98% |

| Pozanicline (ABT-089) | α4β2* | ⁸⁶Rb⁺ Efflux | - | - | 7-23% |

| Pozanicline (ABT-089) | α4α5β2 | - | - | High Selectivity | Partial Agonist |

The concentration-response relationship for Pozanicline at α6β2 nAChRs is biphasic, indicating two distinct components of activity.*

Key Experimental Protocols

The characterization of Pozanicline's interaction with α6β2* nAChRs relies on specific and detailed experimental procedures. The following sections outline the methodologies for the primary assays used to generate the quantitative data presented above.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the affinity of Pozanicline for nAChR subtypes.

Materials:

-

Receptor source: Membranes prepared from tissues or cells expressing the nAChR subtype of interest (e.g., rat brain homogenates).

-

Radioligand: A radioactively labeled compound that binds to the target receptor with high affinity and specificity (e.g., [³H]Cytisine for α4β2* nAChRs).

-

Test compound: Pozanicline at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (Pozanicline).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]-Dopamine Release Assay from Synaptosomes

This functional assay measures the ability of a compound to stimulate the release of dopamine from nerve terminals, which is a downstream effect of nAChR activation in dopaminergic neurons.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Pozanicline in stimulating dopamine release via α6β2* and α4β2* nAChRs.

Materials:

-

Synaptosomes: Prepared from specific brain regions rich in the nAChR subtypes of interest (e.g., striatum for α6β2* and thalamus for α4β2*).

-

[³H]-Dopamine: For loading into the synaptosomes.

-

Test compound: Pozanicline at various concentrations.

-

Selective antagonists (e.g., α-Conotoxin MII to isolate α6β2*-mediated release).

-

Superfusion system.

-

Scintillation counter.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from the desired brain tissue by homogenization and differential centrifugation.

-

[³H]-Dopamine Loading: Incubate the synaptosomes with [³H]-Dopamine to allow for its uptake into the dopaminergic vesicles.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer to establish a stable baseline of [³H]-Dopamine release.

-

Stimulation: Introduce the test compound (Pozanicline) at various concentrations into the perfusion buffer for a short period to stimulate nAChRs. In some experiments, a selective antagonist is added to the buffer to block the contribution of specific nAChR subtypes.

-

Fraction Collection: Collect the superfusate in fractions over time.

-

Quantification: Measure the amount of [³H]-Dopamine in each fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of dopamine release stimulated by the test compound above the baseline. Plot the stimulated release against the log concentration of the compound to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response), which reflects the compound's efficacy. Efficacy is often expressed as a percentage of the maximal response produced by a full agonist like nicotine.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Pozanicline's action and its experimental characterization.

Conclusion

Pozanicline demonstrates a distinct profile as a partial agonist at α6β2* nAChRs, with a notable biphasic functional response. This characteristic, combined with its selectivity, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of Pozanicline and other novel nAChR modulators. The visualized pathways and workflows serve to clarify the complex mechanisms underlying its action and evaluation. Further research into the clinical implications of these pharmacological properties is warranted.

References

An In-depth Technical Guide to the Neuroprotective Properties of Pozanicline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pozanicline (formerly ABT-089) is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), with additional activity at α6β2* nAChRs. It has demonstrated nootropic and neuroprotective properties in preclinical studies. This document provides a comprehensive overview of the existing research on Pozanicline's neuroprotective effects, its putative mechanisms of action, and detailed experimental protocols for evaluating such properties. While early research highlighted its potential in mitigating glutamate-induced excitotoxicity, a lack of extensive, publicly available quantitative data from these pivotal studies necessitates a focus on the well-established neuroprotective signaling pathways associated with its primary molecular target, the α4β2 nAChR. This guide aims to equip researchers with a thorough understanding of Pozanicline's neuroprotective profile and the methodologies required for its further investigation.

Introduction to Pozanicline

Pozanicline is a pyridinyl-pyrrolidinyl-methoxy compound that acts as a selective ligand for neuronal nAChRs. Its primary pharmacological characteristic is its high affinity and partial agonist activity at the α4β2 nAChR subtype.[1] Unlike broader-spectrum nicotinic agonists, Pozanicline exhibits minimal interaction with α7 and α3β4 nAChR subtypes, which is thought to contribute to its favorable side-effect profile.[1] The compound has been investigated for its potential therapeutic applications in cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[2]

Neuroprotective Properties of Pozanicline

Preclinical evidence suggests that Pozanicline possesses neuroprotective capabilities, primarily demonstrated in models of glutamate-induced excitotoxicity.[3] Excitotoxicity is a pathological process in which excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, a common pathway in various neurodegenerative diseases and ischemic events.

Evidence from In Vitro Studies

The foundational research on Pozanicline's neuroprotective effects was conducted using primary rat cortical neuron cultures.[3] These studies demonstrated that Pozanicline could protect neurons from the toxic effects of excessive glutamate exposure. A key finding was that the neuroprotective effect of Pozanicline was more pronounced with chronic administration compared to acute treatment, suggesting a mechanism that may involve the induction of neuroprotective signaling cascades or changes in receptor expression.

Quantitative Data on Neuroprotection

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (Ki) | α4β2 | 16 nM | Rat | |

| [3H] cytisine sites | 16.7 nM | Rat | ||

| Functional Activity | α4β2 | Partial Agonist (7-23% of nicotine) | Mouse | |

| α6β2* (high sensitivity) | EC50: 0.11 µM, Efficacy: 36% | Mouse | ||

| α6β2* (low sensitivity) | EC50: 28 µM, Efficacy: 98% | Mouse | ||

| α3β4 | No significant agonist or antagonist activity (≤300 µM) | Mouse |

Putative Mechanisms of Neuroprotection

The neuroprotective effects of Pozanicline are believed to be mediated through the activation of its primary target, the α4β2 nAChR. Activation of this receptor subtype can trigger several downstream signaling pathways known to promote neuronal survival and resilience.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. Activation of α4β2 nAChRs by agonists has been shown to stimulate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.

Putative PI3K/Akt signaling pathway activated by Pozanicline.

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade implicated in neuroprotection and anti-inflammatory responses. Activation of nAChRs can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of genes involved in cell survival and anti-apoptosis.

Hypothesized JAK2/STAT3 signaling pathway activated by Pozanicline.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective properties of Pozanicline.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the ability of Pozanicline to protect neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons from E18 rat embryos

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

L-glutamic acid

-

Pozanicline

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Pre-treatment: Treat the neurons with various concentrations of Pozanicline (e.g., 0.1, 1, 10, 100 µM) for 24 hours (for chronic exposure) or 1 hour (for acute exposure).

-

Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a final concentration of 100 µM L-glutamic acid for 15-30 minutes in a magnesium-free buffer.

-

Wash and Recovery: Remove the glutamate-containing medium, wash the cells with fresh medium, and incubate for 24 hours in the presence of the respective concentrations of Pozanicline.

-

Assessment of Neuronal Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the cell culture supernatant and measure the LDH activity according to the manufacturer's instructions.

-

Workflow for Glutamate-Induced Excitotoxicity Assay.

Assessment of Apoptotic Markers

To investigate the anti-apoptotic effects of Pozanicline, the activity of key apoptotic enzymes like caspase-3 can be measured.

Materials:

-

Cells treated as described in the excitotoxicity assay

-

Caspase-3 colorimetric or fluorometric assay kit

-

Western blot reagents and antibodies against cleaved caspase-3, Bax, and Bcl-2

Procedure (Caspase-3 Activity Assay):

-

Cell Lysis: After the 24-hour recovery period, lyse the cells using the lysis buffer provided in the assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Caspase-3 Assay: Incubate the cell lysates with the caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's protocol.

-

Measurement: Measure the absorbance or fluorescence of the cleaved substrate.

Procedure (Western Blot):

-

Protein Extraction and Quantification: Prepare protein lysates from treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, Bax, and Bcl-2, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Pozanicline has demonstrated neuroprotective properties in preclinical models, particularly against glutamate-induced excitotoxicity. While the precise quantitative extent of this protection requires further elucidation, its mechanism is likely rooted in the activation of the α4β2 nAChR and the subsequent engagement of pro-survival signaling pathways such as PI3K/Akt and JAK2/STAT3. The experimental protocols detailed in this guide provide a robust framework for future investigations aimed at quantifying the neuroprotective efficacy of Pozanicline and dissecting its molecular mechanisms of action. A deeper understanding of these aspects will be crucial for evaluating the therapeutic potential of Pozanicline and other selective α4β2 nAChR agonists in the treatment of neurodegenerative disorders.

References

- 1. safar.pitt.edu [safar.pitt.edu]

- 2. Pozanicline for the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Pozanicline's Effect on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract